![molecular formula C10H9FN4O B14367453 3-[1-(5-Fluoro-1,3-benzoxazol-2-yl)hydrazinyl]propanenitrile CAS No. 93794-14-0](/img/structure/B14367453.png)
3-[1-(5-Fluoro-1,3-benzoxazol-2-yl)hydrazinyl]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(5-Fluoro-1,3-benzoxazol-2-yl)hydrazinyl]propanenitrile is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(5-Fluoro-1,3-benzoxazol-2-yl)hydrazinyl]propanenitrile typically involves the reaction of 5-fluoro-1,3-benzoxazole with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production cost and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-[1-(5-Fluoro-1,3-benzoxazol-2-yl)hydrazinyl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
3-[1-(5-Fluoro-1,3-benzoxazol-2-yl)hydrazinyl]propanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Wirkmechanismus
The mechanism of action of 3-[1-(5-Fluoro-1,3-benzoxazol-2-yl)hydrazinyl]propanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazole: A parent compound with similar structural features but lacking the hydrazinyl and propanenitrile groups.
5-Fluoro-1,3-benzoxazole: A closely related compound with a fluorine atom at the 5-position of the benzoxazole ring.
Hydrazinyl derivatives: Compounds containing the hydrazinyl group, which may exhibit similar reactivity and biological activities.
Uniqueness
3-[1-(5-Fluoro-1,3-benzoxazol-2-yl)hydrazinyl]propanenitrile is unique due to the presence of both the fluorinated benzoxazole ring and the hydrazinyl group, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
93794-14-0 |
|---|---|
Molekularformel |
C10H9FN4O |
Molekulargewicht |
220.20 g/mol |
IUPAC-Name |
3-[amino-(5-fluoro-1,3-benzoxazol-2-yl)amino]propanenitrile |
InChI |
InChI=1S/C10H9FN4O/c11-7-2-3-9-8(6-7)14-10(16-9)15(13)5-1-4-12/h2-3,6H,1,5,13H2 |
InChI-Schlüssel |
AGONNJWFGIXKSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1F)N=C(O2)N(CCC#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


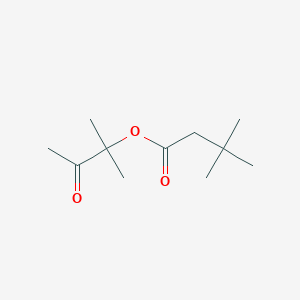
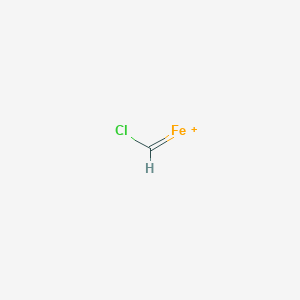

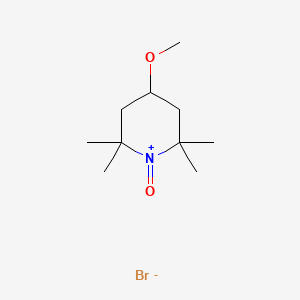

![Methyl [(2-ethyl-1H-imidazole-5-carbothioyl)sulfanyl]acetate](/img/structure/B14367424.png)

![6-methoxy-3-methyl-4H-benzo[c][1,8]naphthyridin-1-one](/img/structure/B14367427.png)

![8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione](/img/structure/B14367436.png)
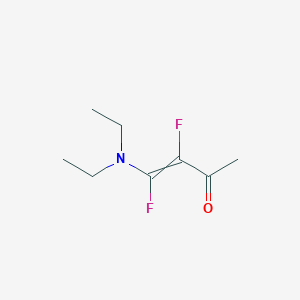
![Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate](/img/structure/B14367445.png)
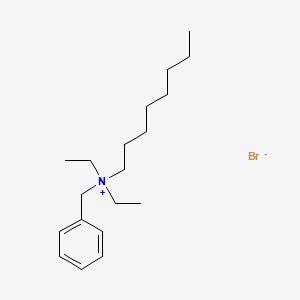
![Ethyl [2-(benzyloxy)-3,4-dimethoxyphenyl]acetate](/img/structure/B14367463.png)
